molecular formula C8H15NO3 B1447976 Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate CAS No. 146689-73-8

Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate

Cat. No. B1447976
M. Wt: 173.21 g/mol
InChI Key: DPHUSCGJQGFYGW-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate is represented by the linear formula C8H15NO3 . The InChI code for this compound is provided in the search results .

Scientific Research Applications

  • Cholesterol Regulation Applications

    • Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate derivatives have shown significant inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme crucial in cholesterogenesis (Prugh et al., 1990).
  • Neuroprotection Properties

    • These compounds are observed to mitigate calcium-triggered neuronal death and have mild inhibitory effects on acetylcholinesterase, highlighting potential neuroprotective benefits (Marco-Contelles et al., 2006).
  • Synthetic Chemistry and Molecular Structure Analysis

    • The compound has been used in the synthesis of various derivatives, aiding in the study of crystal structures and molecular interactions, which is fundamental in drug design and materials science (Kumar et al., 2018).
  • Antioxidant Applications

    • Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate derivatives exhibit promising antioxidant activities, which could be significant in developing treatments against oxidative stress-related diseases (El-bayouki et al., 2014).
  • Corrosion Inhibition

    • In industrial contexts, derivatives of this compound have shown effectiveness in mitigating acid corrosion, particularly in steel, which could have substantial applications in material science and engineering (Saranya et al., 2020).
  • Density Functional Theory (DFT) Analysis

    • The compound has been instrumental in density functional theory analysis, particularly in studying supra-molecular assemblies and molecular interactions, which has implications in theoretical chemistry and materials research (Chowhan et al., 2020).
  • Catalysis and Green Chemistry

    • Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate is involved in the green synthesis of various derivatives under eco-friendly conditions, highlighting its role in sustainable chemistry and catalysis (Kiyani & Ghorbani, 2014).

properties

IUPAC Name

ethyl (2R,5S)-5-aminooxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHUSCGJQGFYGW-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H](CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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